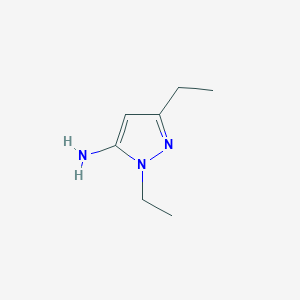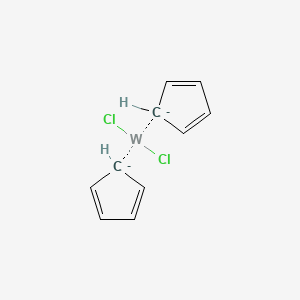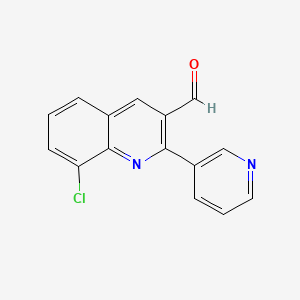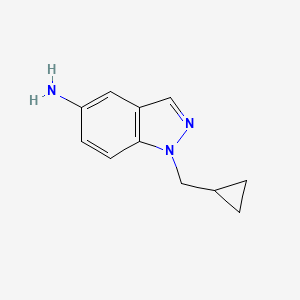
1,3-Diethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-1H-pyrazol-5-amine is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of ethyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1,3-Diethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-5-amine
- 1,3-Diethyl-1H-pyrazol-4-amine
- 1,3-Diphenyl-1H-pyrazol-5-amine
Uniqueness
1,3-Diethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
3524-47-8 |
|---|---|
Formule moléculaire |
C7H13N3 |
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2,5-diethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-3-6-5-7(8)10(4-2)9-6/h5H,3-4,8H2,1-2H3 |
Clé InChI |
DPCGKALKAKIMEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=C1)N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)








![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)


